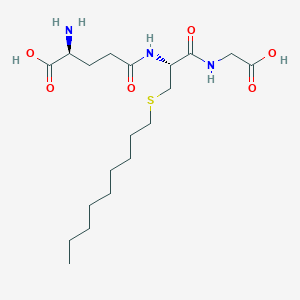
L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine is a tripeptide composed of the amino acids L-glutamic acid, L-cysteine, and glycine. This compound is known for its unique gamma-glutamyl bond, which links the amino acids in an unconventional manner. It is a key intermediate in various biochemical pathways and has significant roles in cellular processes, particularly in maintaining redox homeostasis and detoxification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The gamma-glutamyl bond is formed through the use of specific coupling reagents such as carbodiimides or phosphonium salts. The reaction conditions often require anhydrous solvents and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the peptide is assembled on a solid resin support. This method allows for efficient purification and high throughput. The final product is typically obtained through cleavage from the resin and subsequent purification steps such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The gamma-glutamyl bond can participate in transpeptidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Enzymatic reactions involving gamma-glutamyltransferase.
Major Products
Oxidation: Formation of cystine or mixed disulfides.
Reduction: Regeneration of the free thiol form.
Substitution: Formation of gamma-glutamyl derivatives.
Wissenschaftliche Forschungsanwendungen
L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in cellular redox regulation and as a precursor to glutathione.
Medicine: Explored for its potential therapeutic effects in oxidative stress-related diseases.
Industry: Utilized in the development of antioxidant formulations and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine involves its participation in redox reactions and detoxification processes. It acts as a substrate for enzymes such as gamma-glutamyltransferase, which catalyzes the transfer of the gamma-glutamyl group to acceptor molecules. This process is crucial for maintaining cellular glutathione levels and protecting cells from oxidative damage. The compound also interacts with various molecular targets, including reactive oxygen species (ROS) and electrophiles, neutralizing their harmful effects.
Vergleich Mit ähnlichen Verbindungen
L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine can be compared with other gamma-glutamyl peptides such as:
Gamma-Glutamylcysteine: A precursor to glutathione with similar redox properties.
Glutathione: A tripeptide with a well-established role in antioxidant defense.
Gamma-Glutamyl-S-Methyl-L-Cysteinylglycine: A variant with a methyl group instead of a nonyl group, affecting its hydrophobicity and reactivity.
The uniqueness of this compound lies in its nonyl group, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and proteins.
Eigenschaften
Molekularformel |
C19H35N3O6S |
|---|---|
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-nonylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H35N3O6S/c1-2-3-4-5-6-7-8-11-29-13-15(18(26)21-12-17(24)25)22-16(23)10-9-14(20)19(27)28/h14-15H,2-13,20H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H,27,28)/t14-,15-/m0/s1 |
InChI-Schlüssel |
LUOWFOMONLCPJP-GJZGRUSLSA-N |
Isomerische SMILES |
CCCCCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



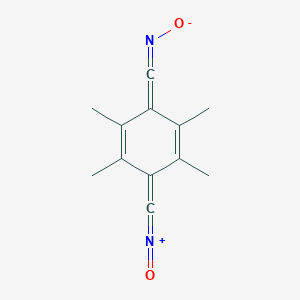
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)


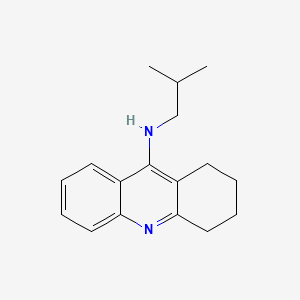


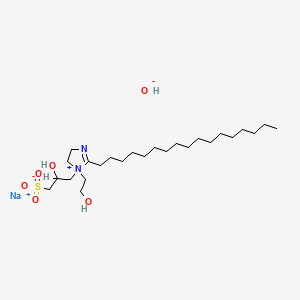
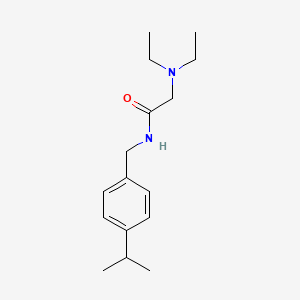


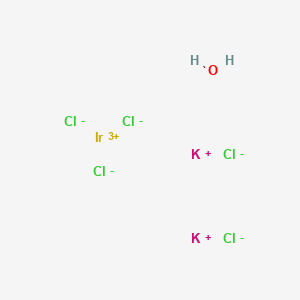
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
